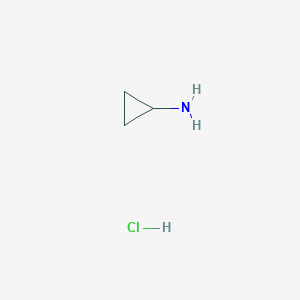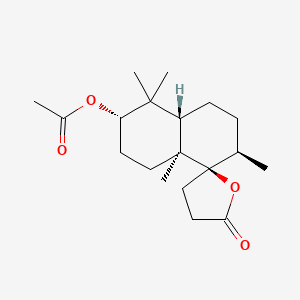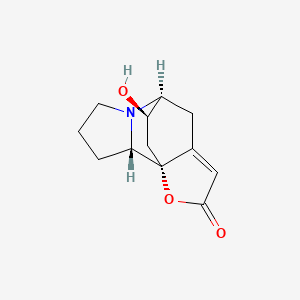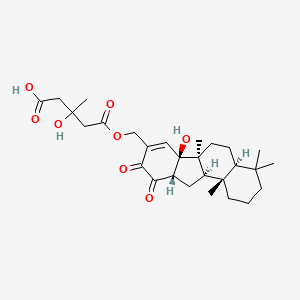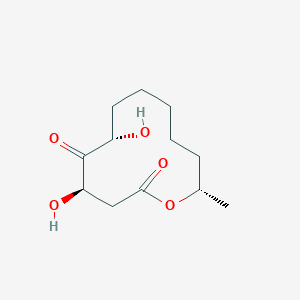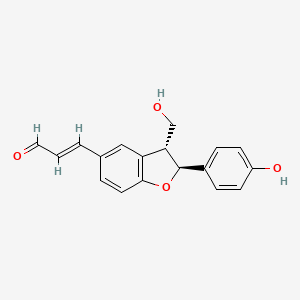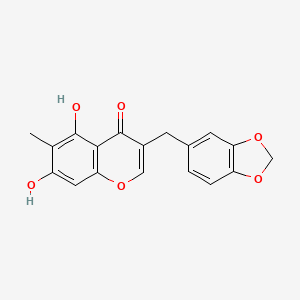
Ophiopogonone A
Übersicht
Beschreibung
Ophiopogonone A is a homoflavonoid.
Wissenschaftliche Forschungsanwendungen
Immune-Enhancing Activity
Research has demonstrated that ophiopogon polysaccharide liposome, derived from Ophiopogon japonicus, significantly enhances both specific and non-specific immune responses. It promotes the phagocytosis of macrophages and induces the secretion of interleukins like IL-2 and IL-6. This effect extends to enhancing antibody titers and improving protective rates in vivo, suggesting substantial immune-boosting capabilities (Fan et al., 2015).
Anticancer Properties
Ophiopogonin D, another compound from Ophiopogon japonicus, has been shown to modulate multiple oncogenic signaling pathways. This modulation leads to the suppression of proliferation and enhancement of chemosensitization in human lung cancer cells. It works by impacting key signaling pathways like NF-κB, PI3K/AKT, and AP-1, which are critical in tumorigenesis and cancer progression (Lee et al., 2018).
Anti-inflammatory Effects
Ophiopogon japonicus contains compounds like homoisoflavonoids, which have shown potent anti-inflammatory effects. These compounds significantly inhibit NO production in certain cell lines, demonstrating their potential as anti-inflammatory agents (Li et al., 2012).
Cardiovascular Protection
Studies have indicated that Ophiopogon japonicus exhibits cardiovascular protective effects. Ophiopogonin D, for instance, has been found to alleviate cardiac hypertrophy by modulating inflammatory responses and upregulating cytochrome P450 2J3 (CYP2J3), a key player in cardiovascular protection (Wang et al., 2018).
Antioxidative Properties
Research suggests that ophiopogon polysaccharide liposome can significantly enhance antioxidative activities in vivo. This involves the improvement of key antioxidant enzyme levels, indicating its potential as a functional food with both medicinal and nutritional benefits (Fan et al., 2016).
Macrophage Activation
Ophiopogon polysaccharide liposome has been shown to significantly activate macrophages. This includes enhanced phagocytic activity, secretion of nitric oxide and cytokines, and improved expression of costimulatory molecules. These findings highlight its potential as an effective immunomodulator (Sun et al., 2016).
Eigenschaften
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O6/c1-9-12(19)6-15-16(17(9)20)18(21)11(7-22-15)4-10-2-3-13-14(5-10)24-8-23-13/h2-3,5-7,19-20H,4,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYSWXUKFBVXAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1O)OC=C(C2=O)CC3=CC4=C(C=C3)OCO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ophiopogonone A | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





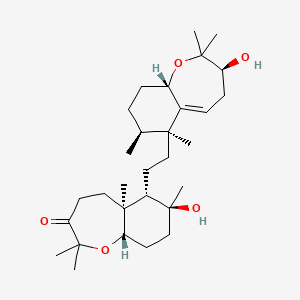
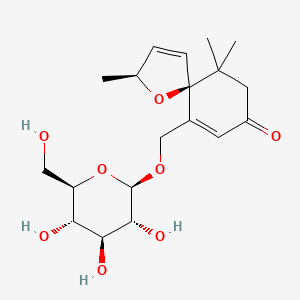
![2,4-Diethoxy-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B1245211.png)
